molecular formula C7H10N4O B12718362 2-(Cyanoimino)-1-pyrrolidineacetamide CAS No. 151602-36-7

2-(Cyanoimino)-1-pyrrolidineacetamide

Cat. No.: B12718362
CAS No.: 151602-36-7
M. Wt: 166.18 g/mol
InChI Key: ZOBVZWRTRAJEKR-UHFFFAOYSA-N
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Description

2-(Cyanoimino)-1-pyrrolidineacetamide is an organic compound that belongs to the class of cyanoimino derivatives. This compound is characterized by the presence of a cyanoimino group attached to a pyrrolidine ring, which is further connected to an acetamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanoimino)-1-pyrrolidineacetamide can be achieved through several methods. One common approach involves the reaction of cyanoguanidine with malononitrile and aromatic aldehydes using sodium methoxide as a catalyst . This method is a one-pot three-component reaction that yields the desired compound efficiently. Another method involves the reaction of cyanoguanidine with arylidenemalononitriles under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyanoimino)-1-pyrrolidineacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanoimino group to other functional groups.

    Substitution: The compound can undergo substitution reactions where the cyanoimino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.

Scientific Research Applications

2-(Cyanoimino)-1-pyrrolidineacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Cyanoimino)-1-pyrrolidineacetamide involves its interaction with specific molecular targets and pathways. The cyanoimino group can interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(Cyanoimino)-1-pyrrolidineacetamide can be compared with other cyanoimino derivatives, such as 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidines . These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of cyanoimino, pyrrolidine, and acetamide moieties, which confer distinct chemical and biological properties.

List of Similar Compounds

  • 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidines
  • Cyanoaminopyrimidines
  • Spiro-pyrimidines

Properties

CAS No.

151602-36-7

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

2-(2-cyanoiminopyrrolidin-1-yl)acetamide

InChI

InChI=1S/C7H10N4O/c8-5-10-7-2-1-3-11(7)4-6(9)12/h1-4H2,(H2,9,12)

InChI Key

ZOBVZWRTRAJEKR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC#N)N(C1)CC(=O)N

Origin of Product

United States

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